molecular formula C12H13BrN2OS B2691216 N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide CAS No. 892847-57-3

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2691216
CAS No.: 892847-57-3
M. Wt: 313.21
InChI Key: DDGVARDSCDFVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position of the benzothiazole ring and a pentanamide group attached to the nitrogen atom at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

    Formation of 4-bromo-1,3-benzothiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with carbon disulfide and chlorine in the presence of a base.

    Amidation Reaction: The 4-bromo-1,3-benzothiazol-2-amine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzothiazole ring can participate in redox reactions under appropriate conditions.

    Amidation and Hydrolysis: The pentanamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Amidation and Hydrolysis: Acidic or basic conditions can facilitate these reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Hydrolysis Products: Pentanoic acid and 4-bromo-1,3-benzothiazol-2-amine.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,3-benzothiazol-2-amine
  • 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 4-bromo-2,1,3-benzothiadiazole

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is unique due to the presence of the pentanamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and can lead to different applications and properties.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGVARDSCDFVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.